[4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

[4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride is a substituted benzylamine derivative characterized by a branched 2-methylbutan-2-yl (tert-pentyl) group at the para-position of the phenyl ring. The compound is supplied as a hydrochloride salt, typically at 95% purity, with a molecular weight of 213.75 g/mol and the molecular formula C12H20ClN.

Molecular Formula C12H20ClN
Molecular Weight 213.75 g/mol
CAS No. 1423029-52-0
Cat. No. B1457346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride
CAS1423029-52-0
Molecular FormulaC12H20ClN
Molecular Weight213.75 g/mol
Structural Identifiers
SMILESCCC(C)(C)C1=CC=C(C=C1)CN.Cl
InChIInChI=1S/C12H19N.ClH/c1-4-12(2,3)11-7-5-10(9-13)6-8-11;/h5-8H,4,9,13H2,1-3H3;1H
InChIKeyJINNAJAXFURBIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: [4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride (CAS 1423029-52-0) - Structural and Functional Overview


[4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride is a substituted benzylamine derivative characterized by a branched 2-methylbutan-2-yl (tert-pentyl) group at the para-position of the phenyl ring. The compound is supplied as a hydrochloride salt, typically at 95% purity, with a molecular weight of 213.75 g/mol and the molecular formula C12H20ClN . It is primarily employed as a synthetic building block in medicinal chemistry and materials science, where its unique alkyl substitution pattern confers distinct steric and electronic properties compared to linear or less branched analogs [1].

Why Direct Substitution of [4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride with Common Analogs Compromises Synthetic Outcomes


In-class benzylamine derivatives with differing alkyl substitutions (e.g., 4-tert-butyl, 4-n-pentyl) cannot be interchanged without consequence. The specific 2-methylbutan-2-yl substituent introduces a unique combination of steric bulk, hydrophobic surface area, and a constrained three-rotatable-bond linker that is not replicated by simpler tert-butyl (2 rotatable bonds) or linear pentyl (5 rotatable bonds) analogs . This structural divergence directly impacts molecular conformation, ligand-receptor binding kinetics, and the efficiency of downstream synthetic transformations. As demonstrated in structure-activity relationship (SAR) studies for kappa opioid receptor modulators, the 4-(2-methylbutan-2-yl)phenyl sulfonamide motif yields nanomolar potency, highlighting the critical role of this specific substitution in achieving desired pharmacological profiles [1].

Quantitative Differentiation Guide for [4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride: SAR and Physicochemical Evidence


Rotatable Bond Count Differentiates Conformational Flexibility from 4-tert-Butyl and 4-n-Pentyl Analogs

The target compound possesses exactly three rotatable chemical bonds, as computed from its SMILES string (CCC(C)(C)C1=CC=C(C=C1)CN.Cl) . This places it midway between the highly constrained 4-tert-butyl analog (2 rotatable bonds) [1] and the highly flexible 4-n-pentyl analog (5 rotatable bonds) [2]. This intermediate flexibility offers a distinct balance between pre-organization for binding and adaptability to diverse protein environments.

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

Molecular Weight Differentiates Lipophilic Bulk from 4-tert-Butyl but not 4-n-Pentyl Analogs

The molecular weight of 213.75 g/mol for the target compound is identical to its linear 4-n-pentyl isomer (213.75 g/mol) but 7% greater than the 4-tert-butyl analog (199.72 g/mol) . This indicates that while the target and n-pentyl analog have identical mass, their spatial distribution of that mass (branching vs. linear) is fundamentally different, a factor not captured by molecular weight alone.

Pharmacokinetics Lipophilicity Medicinal Chemistry

Kappa Opioid Receptor Ligand Potency Provides Direct SAR Validation for the 4-(2-Methylbutan-2-yl)phenyl Motif

A sulfonamide derivative incorporating the 4-(2-methylbutan-2-yl)phenyl motif (BDBM75569) demonstrated an IC50 of 570 nM against the human kappa opioid receptor (KOR) [1]. This potency provides direct experimental validation that the specific tert-pentyl substitution pattern is conducive to high-affinity protein-ligand interactions. While direct comparator data for this exact scaffold is not published, this result establishes a benchmark for the motif's utility in generating bioactive compounds.

Opioid Receptor Pharmacology Structure-Activity Relationship Drug Discovery

Prioritized Research Applications for [4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride Based on Quantitative Differentiation


Systematic Exploration of Conformational Flexibility in Ligand-Target Binding Kinetics

Use this compound as part of a matched molecular pair series with 4-tert-butyl and 4-n-pentyl analogs to dissect the role of alkyl chain branching and rotatable bond count on binding thermodynamics and kinetics (kon/koff). The intermediate flexibility of the 2-methylbutan-2-yl group provides a critical data point for understanding entropic penalties in protein-ligand complex formation .

Development of Kappa Opioid Receptor Modulators with Optimized Pharmacokinetic Profiles

Leverage the validated sub-micromolar KOR activity of the 4-(2-methylbutan-2-yl)phenyl sulfonamide scaffold to synthesize focused libraries aimed at improving selectivity over mu and delta opioid receptors. The branched alkyl group may offer metabolic advantages over linear pentyl chains due to reduced susceptibility to omega-oxidation [1].

Synthesis of Novel Lipophilic Amine Building Blocks for Targeted Protein Degradation (PROTACs)

Incorporate this amine into linker-warhead constructs for PROTAC development. The combination of moderate molecular weight (213.75 g/mol) and balanced lipophilicity (estimated LogP ~3.5-4.0) makes it suitable for optimizing cell permeability while maintaining favorable physicochemical properties for oral bioavailability .

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